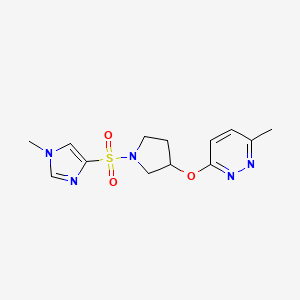

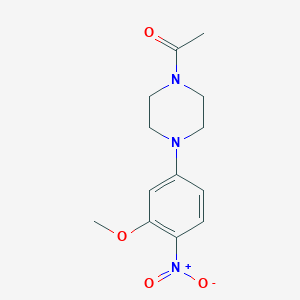

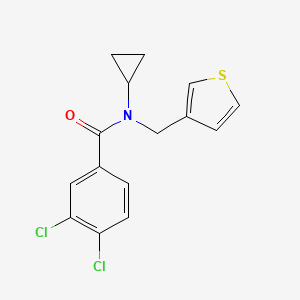

![molecular formula C11H15NO3 B2966084 Methyl 3-[(4-Methoxyphenyl)amino]propanoate CAS No. 42313-52-0](/img/structure/B2966084.png)

Methyl 3-[(4-Methoxyphenyl)amino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-[(4-Methoxyphenyl)amino]propanoate” is a chemical compound that is related to “Methyl 3-(4-hydroxyphenyl)propionate” and "Methyl 3-aminopropionate hydrochloride" . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of “this compound” involves esterification of Β-Alanine . It is used as an intermediate in the synthesis of Trichostatin A and Trapoxin B, which are histone deacetylase inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: H3COC6H4CH2CH2CO2CH3 . The compound has a molecular weight of 194.23 .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it can be used in the synthesis of bidentate pyridine-acid ligand . It also plays a role in the phenylpropanoid metabolism pathway .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a boiling point of 120 °C and a melting point of 37-41 °C . It has a density of 1.144±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Syntheses in Organic Chemistry

- Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates, derived from 7-methoxycoumarin, are key intermediates in syntheses of 6-acylcoumarins. They undergo highly regioselective para-migration, leading to C-acylated products that are convertible into 6-acyl-7-methoxycoumarins. This process is crucial for synthesizing natural linear acylcoumarins like geijerin and dehydrogeijerin (Cairns, Harwood, & Astles, 1992).

Inhibitory Effects and Biocatalysis

- Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a synthon for cardiovascular drug diltiazem, is accessible by reducing methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate. This process involves asymmetric reduction using Candida parapsilosis, providing a high yield and eco-friendly route for pharmaceutical synthesis (Chen et al., 2021).

Quantum Mechanical Studies

- The aldol reaction involving methyl 2-methoxyphenylacetate and 4-methoxy-2-O-methoxymethylbenzaldehyde, forming methyl 3-hydroxy-2-(2”-methoxyphenyl)-3-(2’-O-methoxymethyl-4’-methoxyphenyl)propanoate, was studied using molecular modeling software. This reaction is significant in synthesizing trans-pterocarpans, an isomer of isoflavonoid (Mason, Aardt, & Serra, 2016).

Pharmaceutical Intermediate Synthesis

- The compound is used as an intermediate in synthesizing (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, an asymmetric synthesis of (S)-esmolol. The key intermediate is obtained via hydrolytic kinetic resolution using Jacobsen catalyst (Narsaiah & Kumar, 2011).

Crystal Structure and Interactions

- The ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate showcases rare N⋯π and O⋯π interactions, forming unique crystal packing structures. These interactions are significant for understanding molecular interactions in crystallography (Zhang, Wu, & Zhang, 2011).

Anti-Proliferative Activity in Cancer Research

- The compound 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene demonstrates pronounced anti-proliferative activity and tumor cell selectivity, particularly against specific tumor cell types like leukemia/lymphoma. This highlights its potential in targeted cancer therapy (Thomas et al., 2017).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Methyl 3-[(4-Methoxyphenyl)amino]propanoate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

methyl 3-(4-methoxyanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)12-8-7-11(13)15-2/h3-6,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVWXNYKTFBAPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

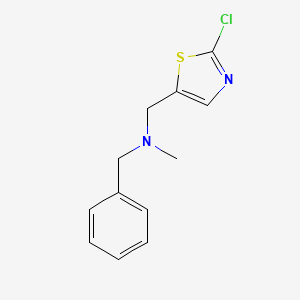

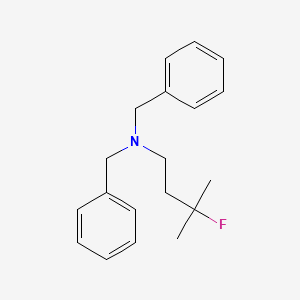

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)

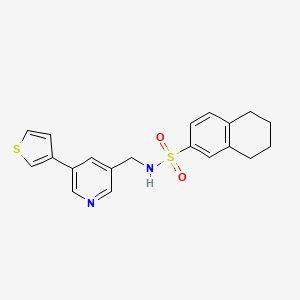

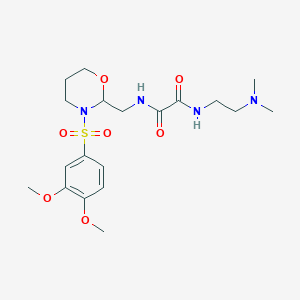

![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)

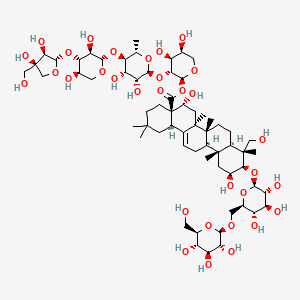

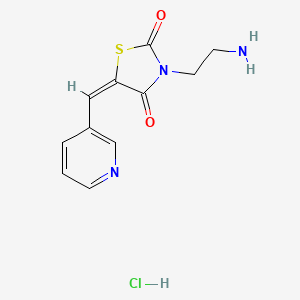

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)

![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B2966021.png)

![2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2966023.png)